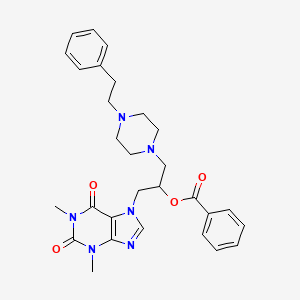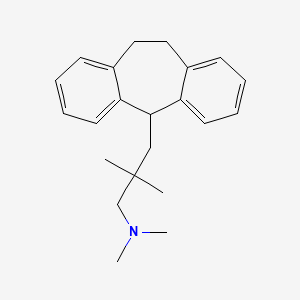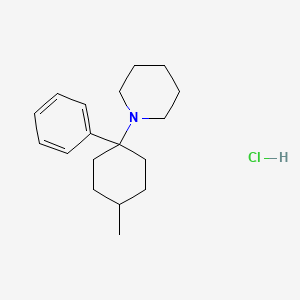
Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP) and exhibits similar pharmacological properties. It is known for its interactions with the central nervous system and has been studied for its potential analgesic and anesthetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride involves the modification of the cyclohexyl and piperidine rings of phencyclidineThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its interactions with neurotransmitter systems and its potential effects on cellular processes.
Medicine: Research has focused on its analgesic and anesthetic properties, as well as its potential use in treating certain neurological disorders.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor. By binding to this receptor, the compound blocks the voltage-sensitive potassium and sodium channels, leading to increased calcium entry into nerve cells. This results in the release of neurotransmitters at the presynaptic nerve ending, which can modulate various physiological and behavioral effects .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): Structurally similar and shares similar pharmacological properties.
Ketamine: Another arylcyclohexylamine with anesthetic and analgesic effects.
Methoxetamine (MXE): A derivative of ketamine with similar effects but different potency and duration.
Uniqueness
Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacological profiles compared to other similar compounds. These modifications can influence its binding affinity to receptors and its overall efficacy in various applications .
Properties
CAS No. |
21602-54-0 |
|---|---|
Molecular Formula |
C18H28ClN |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
1-(4-methyl-1-phenylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C18H27N.ClH/c1-16-10-12-18(13-11-16,17-8-4-2-5-9-17)19-14-6-3-7-15-19;/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3;1H |
InChI Key |
BJFLAVGWNXAOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


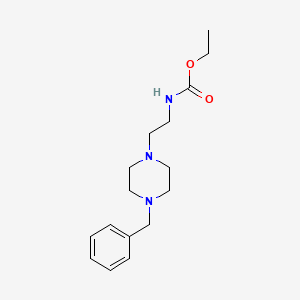


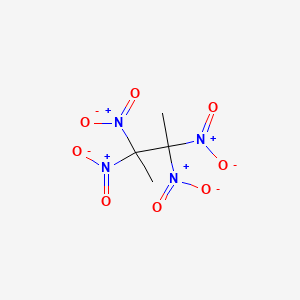
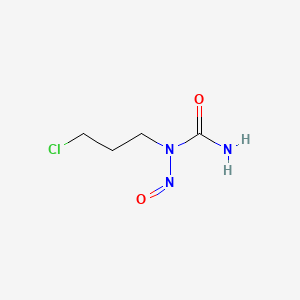

![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)

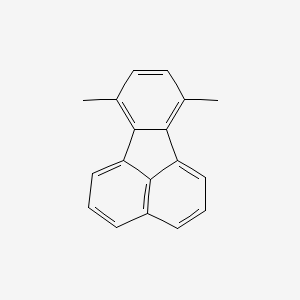
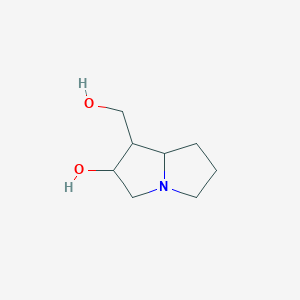
![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)
